2-(3-chlorophenyl)-3-methyl-4-[(4-propyl-1-piperazinyl)carbonyl]quinoline -

2-(3-chlorophenyl)-3-methyl-4-[(4-propyl-1-piperazinyl)carbonyl]quinoline

Catalog Number: EVT-4297361
CAS Number:
Molecular Formula: C24H26ClN3O
Molecular Weight: 407.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-{3-[4-(4-Chlorophenyl)-1-piperazinyl] propyl}-4(3H)-quinazolinone (FR255595)

    Compound Description: FR255595 is a novel and potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor discovered through structure-based design and high-throughput screening. [] It shows significant neuroprotective effects in models of Parkinson's disease, both in vitro and in vivo, by preventing PARP overactivation and subsequent cell death. []

    Relevance: While sharing the 4-chlorophenylpiperazine moiety with the target compound, FR255595 differs significantly in its core structure. Instead of a quinoline ring system, it incorporates a quinazolinone scaffold, leading to different pharmacological properties despite the shared structural feature. The presence of the piperazine ring in both FR255595 and 2-(3-chlorophenyl)-3-methyl-4-[(4-propyl-1-piperazinyl)carbonyl]quinoline suggests a potential interest in exploring the structure-activity relationship of this moiety for different biological targets. []

    Compound Description: This compound belongs to the triazolopyridine class and is synthesized using a green chemistry approach employing sulphamic acid as a catalyst. [, ] The method is praised for its efficiency, high yields, and environmental friendliness. [, ]

    Relevance: This triazolopyridine derivative, like FR255595, shares the 3-chlorophenylpiperazine moiety with the target compound 2-(3-chlorophenyl)-3-methyl-4-[(4-propyl-1-piperazinyl)carbonyl]quinoline. [, ] Although the core structures are distinct, the presence of the shared moiety might point towards a common interest in exploring its pharmacological effects or its potential as a pharmacophore.

    Compound Description: These compounds, particularly 34b, exhibit antidepressant-like effects in mice models by acting as sigma receptor agonists. [] They demonstrate the ability to reduce sleeping time induced by halothane and accelerate recovery from cerebral concussion, effects that are antagonized by sigma receptor antagonists. []

OPC-14523 (1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-5-methoxy-3,4-dihydro-2[1H]-quinolinone monomethanesulfonate)

    Compound Description: This compound acts as a combined sigma and 5-HT1A receptor agonist, exhibiting potential antidepressant effects. [, ] It has been shown to improve scopolamine-induced and age-associated learning and memory impairments in rats by enhancing acetylcholine release in the hippocampus. [, ]

    Relevance: OPC-14523 exhibits a striking structural similarity to 2-(3-chlorophenyl)-3-methyl-4-[(4-propyl-1-piperazinyl)carbonyl]quinoline. Both share the core quinoline structure, the 3-chlorophenylpiperazine moiety, and the propyl linker connecting them. Despite the close resemblance, the subtle difference in the substitution pattern on the quinoline ring (methoxy group in OPC-14523 versus methyl group in the target compound) might contribute to the distinct pharmacological profiles observed. Notably, OPC-14523 demonstrates its effects by interacting with both sigma and 5-HT1A receptors, highlighting the potential for nuanced pharmacological activities arising from minor structural variations within this class of compounds. [, ]

1-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4-methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]- piperidine N1-oxide (Sch-350634)

    Compound Description: Sch-350634 acts as a potent and selective CCR5 antagonist, inhibiting HIV-1 entry and replication in peripheral blood mononuclear cells (PBMCs). [] Developed from a series of muscarinic antagonists, it showcases good oral bioavailability across different species. []

    Relevance: Though Sch-350634 differs significantly in its core structure from 2-(3-chlorophenyl)-3-methyl-4-[(4-propyl-1-piperazinyl)carbonyl]quinoline, both compounds share the presence of a substituted piperazine ring. This shared feature highlights the versatility of the piperazine moiety in medicinal chemistry and its utilization in designing compounds with diverse biological activities, including anti-HIV activity in the case of Sch-350634. []

1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]-4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]-4-methylpiperidine (Sch-417690/Sch-D)

    Compound Description: Similar to Sch-350634, Sch-417690/Sch-D acts as a potent, highly selective, and orally bioavailable CCR5 antagonist, demonstrating efficacy in inhibiting HIV-1 entry into target cells. [] The compound's development emphasizes the importance of the benzylic substituent in modulating receptor selectivity and potency. []

    Relevance: Despite lacking a common core structure with 2-(3-chlorophenyl)-3-methyl-4-[(4-propyl-1-piperazinyl)carbonyl]quinoline, Sch-417690/Sch-D shares the presence of a substituted piperazine ring. This shared motif emphasizes the broad applicability of piperazine derivatives in medicinal chemistry and their potential to target diverse biological pathways, as exemplified by the anti-HIV activity of Sch-417690/Sch-D. []

Properties

Product Name

2-(3-chlorophenyl)-3-methyl-4-[(4-propyl-1-piperazinyl)carbonyl]quinoline

IUPAC Name

[2-(3-chlorophenyl)-3-methylquinolin-4-yl]-(4-propylpiperazin-1-yl)methanone

Molecular Formula

C24H26ClN3O

Molecular Weight

407.9 g/mol

InChI

InChI=1S/C24H26ClN3O/c1-3-11-27-12-14-28(15-13-27)24(29)22-17(2)23(18-7-6-8-19(25)16-18)26-21-10-5-4-9-20(21)22/h4-10,16H,3,11-15H2,1-2H3

InChI Key

XSLCTNWZRLKZTD-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCN(CC1)C(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC(=CC=C4)Cl)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.